

# Application Notes and Protocols for NMR

## Assignment of 4-Aminomethylindole

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### Compound of Interest

Compound Name: 4-Aminomethylindole

Cat. No.: B029799

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These application notes provide a detailed protocol for the Nuclear Magnetic resonance (NMR) analysis of **4-aminomethylindole**, a crucial building block in medicinal chemistry. The provided data and methodologies are intended to support researchers in confirming the structure and purity of this compound, which is essential for the development of novel therapeutics.

## Predicted NMR Data

Due to the limited availability of directly published and assigned NMR spectra for **4-aminomethylindole**, the following tables present predicted chemical shifts ( $\delta$ ) based on the analysis of indole and its substituted derivatives.<sup>[1][2][3]</sup> These predictions serve as a reliable guide for the interpretation of experimentally acquired spectra.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Aminomethylindole**

Position	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (NH)	~8.1	br s	-
H2	~7.2	t	~2.5
H3	~6.5	t	~2.5
H5	~7.1	t	~7.8
H6	~7.0	d	~7.8
H7	~7.5	d	~7.8
CH <sub>2</sub>	~3.9	s	-
NH <sub>2</sub>	~1.5 (variable)	br s	-

Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. The NH and NH<sub>2</sub> proton signals are typically broad and their chemical shifts can be highly dependent on solvent and concentration.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Aminomethylindole**

Position	Predicted Chemical Shift ( $\delta$ , ppm)
C2	~124.5
C3	~102.0
C3a	~128.0
C4	~129.0
C5	~120.0
C6	~119.0
C7	~111.0
C7a	~136.0
CH <sub>2</sub>	~40.0

Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .

## Experimental Protocols

The following protocols outline the steps for preparing a sample of **4-aminomethylindole** and acquiring its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

### 1. Sample Preparation

- Materials:
  - **4-Aminomethylindole** sample (5-10 mg)
  - Deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) (0.6-0.8 mL)
  - NMR tube (5 mm diameter)
  - Pipette
  - Vortex mixer
- Procedure:
  - Weigh approximately 5-10 mg of the **4-aminomethylindole** sample and place it in a clean, dry vial.
  - Add 0.6-0.8 mL of the chosen deuterated solvent to the vial.
  - Gently vortex the mixture until the sample is completely dissolved.
  - Carefully transfer the solution into a 5 mm NMR tube using a pipette.
  - Cap the NMR tube and ensure it is properly labeled.

### 2. NMR Data Acquisition

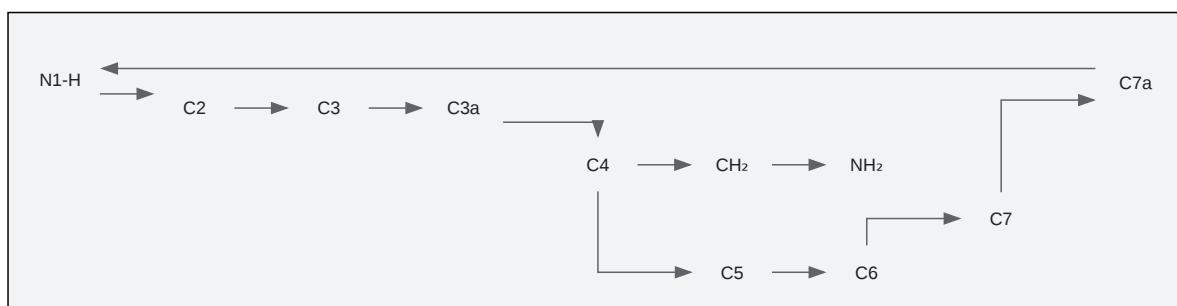
- Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- $^1\text{H}$  NMR Acquisition Parameters (Typical):
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - Number of Scans: 16-64 (depending on sample concentration).
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time (aq): 3-4 seconds.
  - Spectral Width (sw): 16 ppm.
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR Acquisition Parameters (Typical):
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  - Number of Scans: 1024-4096 (or more, as  $^{13}\text{C}$  has low natural abundance).
  - Relaxation Delay (d1): 2-5 seconds.
  - Acquisition Time (aq): 1-2 seconds.
  - Spectral Width (sw): 200-240 ppm.
  - Temperature: 298 K.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

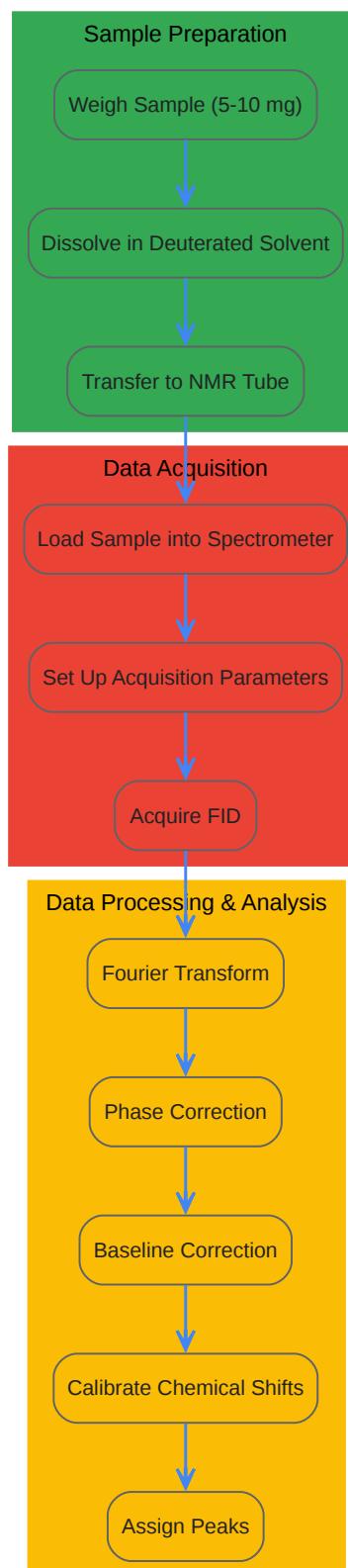
## Visualizations

The following diagrams illustrate the structure of **4-aminomethylindole** with atom numbering for NMR assignment and a general workflow for NMR analysis.



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Caption: Structure of **4-Aminomethylindole** with Atom Numbering.



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Caption: General Workflow for NMR Analysis.

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## References

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